
Lithium, (methyldiphenylgermyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (methyldiphenylgermyl)- is an organolithium compound that features a lithium atom bonded to a methyldiphenylgermyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties. This compound is particularly interesting due to the presence of germanium, which can impart unique reactivity and properties compared to other organolithium compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (methyldiphenylgermyl)- typically involves the reaction of methyldiphenylgermyl chloride with lithium metal. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is often performed in a solvent like tetrahydrofuran (THF) or diethyl ether, which can stabilize the organolithium compound formed.
Industrial Production Methods
Industrial production of organolithium compounds, including Lithium, (methyldiphenylgermyl)-, follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (methyldiphenylgermyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, forming new carbon-carbon bonds.
Substitution Reactions: It can replace halide ions in organic halides, forming new organogermanium compounds.
Reduction Reactions: The compound can act as a reducing agent, donating electrons to other molecules.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, (methyldiphenylgermyl)- include carbonyl compounds (e.g., aldehydes and ketones), alkyl halides, and various electrophiles. The reactions are typically carried out under an inert atmosphere to prevent the highly reactive organolithium compound from decomposing.
Major Products
The major products formed from reactions with Lithium, (methyldiphenylgermyl)- depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with alkyl halides would produce new organogermanium compounds.
Wissenschaftliche Forschungsanwendungen
Lithium, (methyldiphenylgermyl)- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound can be used in the preparation of germanium-containing materials, which have applications in semiconductors and optoelectronics.
Medicinal Chemistry: Research is ongoing into the potential use of organogermanium compounds in pharmaceuticals, due to their unique biological activities.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of Lithium, (methyldiphenylgermyl)- involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. The lithium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the germanium atom and enhancing its reactivity. This makes the compound highly effective in forming new carbon-carbon and carbon-germanium bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Lithium, (methyldiphenylgermyl)- include other organolithium compounds, such as:
- Methyllithium
- Phenyllithium
- Butyllithium
- Lithium diphenylphosphide
Uniqueness
What sets Lithium, (methyldiphenylgermyl)- apart from these similar compounds is the presence of the germanium atom. Germanium imparts unique electronic and steric properties to the compound, which can influence its reactivity and the types of reactions it can undergo. This makes Lithium, (methyldiphenylgermyl)- a valuable reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
104470-11-3 |
|---|---|
Molekularformel |
C13H13GeLi |
Molekulargewicht |
248.8 g/mol |
InChI |
InChI=1S/C13H13Ge.Li/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3; |
InChI-Schlüssel |
FPNANPWDEMDYIO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].C[Ge](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


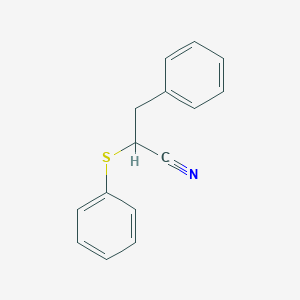

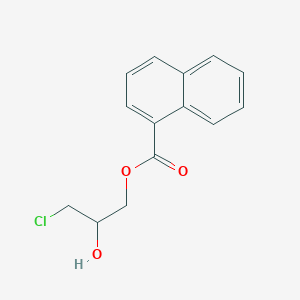

![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
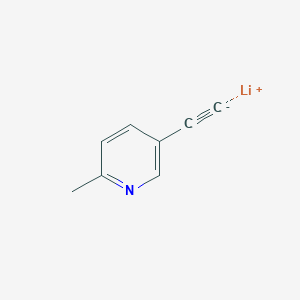
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
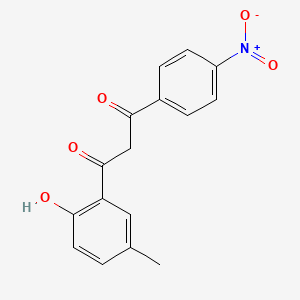

![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
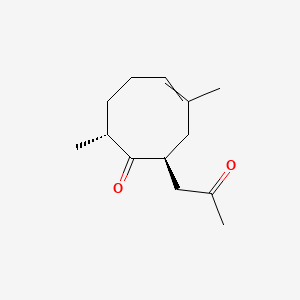
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)
